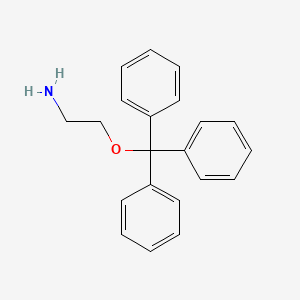

2-(Trityloxy)Ethanamine

Description

Evolution of Protecting Group Strategies in Complex Molecule Construction

The concept of protecting functional groups dates back to the early days of organic chemistry but became a standard and indispensable tool in the mid-20th century. numberanalytics.com The evolution of this field has been driven by the continuous need for more efficient and selective synthetic methods. numberanalytics.com This has led to the development of a diverse range of protecting groups with varying stabilities and deprotection methods, including those that are acid-labile, base-labile, or removable through photolysis or enzymatic action. numberanalytics.comthieme-connect.de The ability to use "orthogonal" protecting groups, which can be removed in any order without affecting the others, has been a particularly significant advancement, allowing for the streamlined synthesis of highly complex molecules. numberanalytics.com

The Trityl Moiety as a Cornerstone in Chemical Synthesis

The triphenylmethyl (trityl, Tr) group is a bulky and versatile protecting group, primarily used for alcohols and amines. total-synthesis.comtcichemicals.com Its significant steric hindrance allows for the selective protection of less sterically hindered functional groups, a valuable feature in molecules with multiple similar reactive sites. tcichemicals.com The trityl group is typically introduced using trityl chloride in the presence of a base like pyridine. total-synthesis.com

One of the key advantages of the trityl group is its acid lability; it can be readily removed under mild acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA). total-synthesis.com This sensitivity to acid is due to the formation of the highly stabilized trityl cation upon cleavage. researchgate.netrsc.org The stability of this cation has also led to the use of trityl moieties in other areas of chemistry, including as catalysts and in the development of dyes. researchgate.netx-mol.com Furthermore, derivatives of the trityl group, such as the dimethoxytrityl (DMT) and trimethoxytrityl (TMT) groups, have been developed to fine-tune reactivity and selectivity, finding widespread use in automated solid-phase synthesis, particularly of oligonucleotides. total-synthesis.comrsc.orggoogle.com

Strategic Significance of Amino-Alcohols and Their Protected Derivatives in Building Block Development

Amino-alcohols, which contain both an amine and an alcohol functional group, are crucial building blocks in organic synthesis. iris-biotech.deiris-biotech.de They are integral components of many natural products, pharmaceuticals, and agrochemicals. nih.gov The synthesis of complex molecules often relies on the use of enantiopure amino-alcohol derivatives as chiral ligands, catalysts, or key structural motifs. iris-biotech.deiris-biotech.dersc.org

The bifunctional nature of amino-alcohols necessitates the use of protecting groups to selectively react one functional group while the other remains inert. The protection of either the amino or the hydroxyl group allows for a wide range of chemical transformations to be performed on the unprotected site. For instance, protecting the amine group of an amino-alcohol allows for modifications at the hydroxyl group, and vice versa.

This is where a compound like 2-(Trityloxy)ethanamine demonstrates its strategic value. In this molecule, the hydroxyl group of ethanolamine (B43304) is protected as a trityl ether, leaving the primary amine group available for further reactions. This makes this compound a valuable intermediate for introducing an aminoethyl moiety into a larger molecule. The trityl group can later be removed under mild acidic conditions to reveal the free hydroxyl group for subsequent transformations.

The properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 30035-57-5 sigmaaldrich.com |

| Molecular Formula | C40H35NO guidechem.com |

| Molecular Weight | 545.73 g/mol sigmaaldrich.comguidechem.com |

| Appearance | Data not available |

| Solubility | Data not available |

Detailed Research Findings

The utility of the trityl group for protecting primary amines is well-documented. tandfonline.com Its bulkiness often directs its reaction to the less sterically hindered primary amines in the presence of secondary amines. tandfonline.com The synthesis of this compound itself would typically involve the reaction of ethanolamine with trityl chloride, where the more nucleophilic hydroxyl group is selectively protected.

The resulting compound, this compound, serves as a versatile building block. The free primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to form more complex structures. For example, it can be coupled with carboxylic acids to form amides or reacted with aldehydes or ketones to form imines, which can then be reduced to secondary amines.

Once the desired modifications at the amino terminus are complete, the trityl protecting group can be cleaved to unmask the hydroxyl group. This hydroxyl group can then participate in further reactions, such as esterification, etherification, or oxidation. This strategic unmasking of a functional group is a powerful tool in the convergent synthesis of complex target molecules.

Structure

3D Structure

Properties

CAS No. |

54157-11-8 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-trityloxyethanamine |

InChI |

InChI=1S/C21H21NO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 |

InChI Key |

TXLIAXQCAUHQEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN |

Origin of Product |

United States |

Protective Group Chemistry and Selective Deprotection of the Trityloxy Moiety

Trityl as a Protecting Group for Alcohols and Amines in Multifunctional Substrates

The trityl group is widely employed to protect primary alcohols as trityl ethers and primary amines as trityl amines. wikipedia.org Its utility in multifunctional substrates, such as 2-aminoethanol (ethanolamine), stems from its steric bulk and specific reactivity. The large size of the triphenylmethyl group generally allows for the selective protection of primary hydroxyl groups over more sterically hindered secondary or tertiary alcohols. nih.gov Similarly, it is commonly used to protect primary amines. wikipedia.org

In the case of ethanolamine (B43304), which possesses both a primary amine and a primary alcohol, the relative nucleophilicity of the two functional groups plays a crucial role in the selectivity of the protection reaction. Generally, the amine group is more nucleophilic than the hydroxyl group, leading to the preferential formation of N-tritylated products under many conditions. However, by carefully selecting reaction conditions, such as the use of specific bases and solvents, it is possible to achieve selective O-trityration, yielding 2-(Trityloxy)ethanamine. acgpubs.org The trityl group's stability under neutral and basic conditions makes it a valuable tool in multi-step syntheses where other functional groups need to be modified under such conditions. wikipedia.org

Mechanism of Trityl Ether Formation and Stability Considerations

The formation of a trityl ether, such as in this compound, typically proceeds via an SN1-type mechanism. The reaction is initiated by the reaction of an alcohol with a trityl halide, most commonly trityl chloride (Tr-Cl), in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid that is formed. nih.gov

The key step in the mechanism is the formation of the highly stable trityl cation (triphenylmethyl cation). This carbocation is stabilized by the extensive resonance delocalization of the positive charge over the three phenyl rings. The stability of this cation is a defining feature of trityl chemistry. nih.gov The alcohol then acts as a nucleophile, attacking the trityl cation to form the corresponding trityl ether.

The stability of the trityl ether linkage is significant. Trityl ethers are generally stable to a wide range of reaction conditions, including basic hydrolysis, oxidation, and some reducing agents. However, they are highly susceptible to cleavage under acidic conditions, a property that is central to their utility as protecting groups. wikipedia.org

Acid-Labile Deprotection Strategies for this compound

The defining characteristic of the trityl protecting group is its lability under acidic conditions. This allows for its selective removal in the presence of other protecting groups that are stable to acid.

Utilization of Brønsted and Lewis Acids for Cleavage

The cleavage of the trityl ether in this compound can be readily achieved using a variety of acidic reagents. Both Brønsted acids and Lewis acids are effective for this transformation. nih.govresearchgate.net

Brønsted acids , such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and formic acid, are commonly employed. nih.govglenresearch.com The deprotection mechanism with Brønsted acids involves the protonation of the ether oxygen, which makes it a better leaving group. Subsequent cleavage of the carbon-oxygen bond results in the formation of the deprotected alcohol and the stable trityl cation. nih.gov

Lewis acids , such as zinc bromide (ZnBr2) and iron(III) chloride (FeCl3), can also be used to cleave trityl ethers. acsgcipr.org The Lewis acid coordinates to the ether oxygen, which, similar to protonation, facilitates the cleavage of the C-O bond to release the alcohol and the trityl cation. acsgcipr.org In some cases, Lewis acid-catalyzed deprotection can offer milder conditions and different selectivity compared to Brønsted acids. researchgate.net

| Acid Type | Examples | General Mechanism |

| Brønsted Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid | Protonation of the ether oxygen followed by C-O bond cleavage. nih.gov |

| Lewis Acid | Zinc Bromide (ZnBr2), Iron(III) Chloride (FeCl3), Antimony Trichloride (SbCl3) polypeptide.com | Coordination of the Lewis acid to the ether oxygen, facilitating C-O bond cleavage. acsgcipr.org |

Scavenger Selection in Trityl Deprotection to Mitigate Side Reactions

During the acidic deprotection of this compound, the highly electrophilic trityl cation is generated as a byproduct. This cation can potentially react with nucleophilic functional groups within the substrate or solvent, leading to unwanted side reactions such as retritylation or alkylation of other sensitive moieties. google.com

To prevent these side reactions, scavengers are added to the reaction mixture to trap the trityl cation. Common scavengers are typically nucleophilic and can react irreversibly with the trityl cation. Silanes, such as triethylsilane (TES) and triisopropylsilane (TIS), are particularly effective scavengers. They act as hydride donors, reducing the trityl cation to triphenylmethane. google.com Other scavengers include thiols and water, which can also react with the carbocation. nih.gov The choice of scavenger depends on the specific substrate and the reaction conditions.

| Scavenger | Function | Example of Use |

| Trialkylsilanes (e.g., TIS, TES) | Act as hydride donors to reduce the trityl cation to triphenylmethane. google.com | Commonly used in peptide synthesis during TFA-mediated cleavage. google.com |

| Thiols (e.g., ethanedithiol) | Nucleophilically trap the trityl cation. | Can prevent retritylation of sensitive functional groups. |

| Water | Can act as a nucleophile to quench the trityl cation, forming triphenylcarbinol. | Often a component of cleavage cocktails. |

Compatibility with Other Protecting Groups and Functional Moieties

A key advantage of the trityl protecting group is its compatibility with a wide range of other protecting groups, allowing for complex, multi-step synthetic strategies. This is often referred to as orthogonal protection , where one protecting group can be removed selectively in the presence of others. nih.gov

The acid-labile nature of the trityl ether in this compound allows for its removal while leaving base-labile groups, such as acetate or benzoate esters, intact. Similarly, protecting groups that are removed by hydrogenolysis, like the benzyl (Bn) group, are stable to the acidic conditions used for detritylation. google.com

The trityl group is also orthogonal to the widely used tert-butyloxycarbonyl (Boc) group, which is also acid-labile. However, the trityl group is significantly more acid-labile than the Boc group. This difference in lability allows for the selective removal of the trityl group in the presence of a Boc group by using milder acidic conditions, such as dilute TFA or acetic acid. wikipedia.org

| Protecting Group | Typical Deprotection Condition | Compatibility with Trityl Deprotection |

| Acetate (Ac) | Basic hydrolysis (e.g., NaOMe/MeOH) | Orthogonal |

| Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) | Orthogonal |

| tert-Butyloxycarbonyl (Boc) | Stronger acid (e.g., neat TFA) | Selectively removable in the presence of Boc with mild acid. wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Orthogonal |

Comparative Analysis of Trityl-Type Protecting Groups and Alternatives in Ethanamine Chemistry

While the standard trityl group is highly effective, several derivatives have been developed to fine-tune its properties, particularly its acid lability. The most common variations involve the introduction of electron-donating methoxy groups on the phenyl rings. These include the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. wikipedia.org

The presence of electron-donating methoxy groups further stabilizes the corresponding trityl cation through resonance. This increased stability of the cation means that the protecting group is more easily cleaved under acidic conditions. The order of acid lability is generally:

DMT > MMT > Trt wikipedia.org

This tunable lability is highly advantageous in complex syntheses, allowing for the selective removal of one trityl-type group in the presence of another. For instance, a DMT group can be cleaved under very mild acidic conditions that would leave an MMT or Trt group intact. glenresearch.com

In the context of ethanamine chemistry, the choice between Trt, MMT, and DMT for the protection of the hydroxyl group would depend on the desired level of stability and the conditions required for its eventual removal in a synthetic sequence.

| Protecting Group | Relative Acid Lability | Key Features |

| Trityl (Trt) | Least labile | Robust, good for general protection. wikipedia.org |

| 4-Methoxytrityl (MMT) | Moderately labile | More easily cleaved than Trt, useful for sequential deprotection. glenresearch.com |

| 4,4'-Dimethoxytrityl (DMT) | Most labile | Very acid-sensitive, allows for very mild deprotection conditions. glenresearch.com |

Steric and Electronic Effects of Trityl-Type Groups on Deprotection Kinetics

The rate at which a trityl protecting group is cleaved is profoundly influenced by both steric and electronic factors inherent to its structure. wikipedia.org Deprotection is typically achieved with Brønsted or Lewis acids, which facilitate the breaking of the heteroatom-carbon bond to release the protected functional group and form a highly stable trityl cation. total-synthesis.com

Steric Effects: The significant steric bulk of the triphenylmethyl group is a defining characteristic. total-synthesis.com While this bulk is advantageous for achieving selective protection of less hindered functional groups, it can also influence the rate of deprotection. wikipedia.org Increased steric hindrance around the central carbon can slow down the approach of reagents, although the primary driver for deprotection kinetics is often electronic effects that stabilize the resulting carbocation. wikipedia.org

Electronic Effects: The stability of the trityl cation intermediate is the dominant factor governing the kinetics of deprotection. total-synthesis.com The introduction of electron-donating groups (EDGs) at the para positions of the phenyl rings significantly accelerates the rate of acidic hydrolysis. This is because EDGs, such as the methoxy group (-OCH₃), stabilize the positive charge of the carbocation intermediate through resonance (a mesomeric effect). total-synthesis.com

Conversely, electron-withdrawing groups would destabilize the cation and slow the rate of deprotection. Research dating back to 1962 demonstrated a clear correlation between the number of p-methoxy substituents and the lability of the trityl group. total-synthesis.com The addition of a single methoxy group to create the monomethoxytrityl (MMT) group increases the deprotection rate by approximately tenfold compared to the standard trityl group. The effect is cumulative, with the dimethoxytrityl (DMT) and trimethoxytrityl (TMT) groups showing even faster cleavage rates. total-synthesis.com This principle allows chemists to select a trityl derivative with the appropriate acid lability for a specific synthetic strategy, ensuring that the protecting group can be removed without affecting other acid-sensitive parts of the molecule. organic-chemistry.org

| Trityl-Type Protecting Group | Abbreviation | Substituents | Relative Deprotection Time (5'-trityl-uridine in 80% Acetic Acid) |

|---|---|---|---|

| Trityl | Tr | None | 48 hours |

| Monomethoxytrityl | MMTr | One p-methoxy group | 2 hours |

| Dimethoxytrityl | DMTr | Two p-methoxy groups | 15 minutes |

| Trimethoxytrityl | TMTr | Three p-methoxy groups | 1 minute |

This table illustrates the dramatic increase in deprotection rates with the addition of electron-donating methoxy groups to the trityl framework, based on data for the hydrolysis of 5'-substituted uridine derivatives. total-synthesis.com

Exploration of Novel Trityl-Type Protecting Group Architectures

The foundational trityl structure has inspired the development of new architectures designed to refine its properties for specialized applications. nih.gov Research has focused on creating trityl-type groups with altered stability, novel cleavage mechanisms, or additional functionalities. acgpubs.org

One area of exploration involves replacing the phenyl rings with other aromatic systems. For instance, novel, bulky protecting groups have been synthesized by reacting 1-bromonaphthalene or 2-bromonaphthalene with substituted benzophenones. acgpubs.org These naphthalene-containing trityl analogues, such as 1-naphthyl-4,4'-dimethoxytrityl (1-NDMTr), can be used for the selective protection of amines, hydroxyls, and sulfur groups. acgpubs.org Their synthesis offers advantages like the use of fewer solvents and simpler procedures. acgpubs.org

Another direction involves modifying the electronic properties with substituents other than methoxy groups to achieve a wider range of acid stabilities. For example, the 4-methyltrityl (Mtt) group is used in solid-phase peptide synthesis and can be selectively removed under mildly acidic conditions, often using 1-3% trifluoroacetic acid (TFA) in dichloromethane. researchgate.netnih.gov More acid-stable variants, such as heptafluorotrityl and phenylfluorenyl groups, have been developed for use as ester protecting groups in peptide synthesis. thieme-connect.com These groups exhibit increased acid stability compared to the standard triphenylmethyl esters, allowing for their selective removal in the presence of other acid-labile groups like Boc and tBu. thieme-connect.com

Furthermore, the trityl framework has been engineered to create photolabile protecting groups (PPGs). By incorporating specific substituents, such as a m-dimethylamino group and an o-hydroxyl group, the deprotection can be triggered by light irradiation, offering an orthogonal cleavage strategy to acid-based methods. acs.org

| Novel Trityl-Type Group | Key Structural Feature | Notable Property/Application |

|---|---|---|

| Naphthyldiphenylmethyl | One or more phenyl rings replaced by naphthalene | Bulky group for selective protection of amines, hydroxyls, and thiols. acgpubs.org |

| Methyltrityl (Mtt) | Methyl group on one phenyl ring | Used in peptide synthesis; removed with dilute TFA. researchgate.net |

| Heptafluorotrityl | Fluorine substituents | Increased acid stability for ester protection. thieme-connect.com |

| Phenylfluorenyl | Incorporates a fluorenyl moiety | Increased acid stability for ester protection. thieme-connect.com |

| Photolabile Trityl Groups | e.g., m-dimethylamino and o-hydroxyl substituents | Cleavage induced by light, offering orthogonal deprotection. acs.org |

This table summarizes a selection of novel trityl-type protecting groups and their distinguishing features. acgpubs.orgresearchgate.netthieme-connect.comacs.org

Reactivity and Mechanistic Studies of 2 Trityloxy Ethanamine and Its Transformations

Nucleophilic Reactivity of the Ethanamine Moiety in 2-(Trityloxy)Ethanamine

Acylation Reactions and Amide Bond Formation

The formation of an amide bond via acylation is a cornerstone of organic synthesis, and this compound is a versatile substrate for such transformations. The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or the use of coupling reagents.

Commonly, the acylation of this compound with an acyl chloride , such as benzoyl chloride, proceeds smoothly in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. sarthaks.comchemguide.co.uk Similarly, acid anhydrides , for instance, acetic anhydride, can be employed for the acylation of amines. umaine.edu

In modern synthetic protocols, coupling reagents are frequently utilized to facilitate amide bond formation from carboxylic acids. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. peptide.comresearchgate.netchemistrysteps.comyoutube.comnih.gov This method is valued for its mild reaction conditions and broad substrate scope.

| Acylating Agent/Method | Reactant | Base/Additive | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| Acyl Chloride | Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temperature | N-(2-(trityloxy)ethyl)benzamide |

| Acid Anhydride | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to Room Temperature | N-(2-(trityloxy)ethyl)acetamide |

| DCC Coupling | Carboxylic Acid | - | Dichloromethane/DMF | Room Temperature | N-Substituted-2-(trityloxy)ethanamide |

| EDC/HOBt Coupling | Carboxylic Acid | HOBt, DIPEA | DMF/Acetonitrile (B52724) | Room Temperature | N-Substituted-2-(trityloxy)ethanamide |

Alkylation and Reductive Amination Pathways

The nitrogen atom of this compound can also undergo alkylation, a process that introduces alkyl groups to the amine. Direct alkylation with alkyl halides , such as methyl iodide, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.compearson.comrsc.orgdoubtnut.comdoubtnut.com However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination . organic-chemistry.org This two-step, one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. caltech.edumit.edu For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a suitable reducing agent would yield N-benzyl-2-(trityloxy)ethanamine. chemrxiv.orgresearchgate.net

| Reaction Type | Alkylating/Carbonyl Reagent | Reducing Agent/Conditions | Solvent | General Conditions | Product Type |

|---|---|---|---|---|---|

| Direct Alkylation | Methyl Iodide | Excess amine or other base | Acetonitrile/DMF | Varies (Room Temp. to elevated) | Mono-, di-, tri-methylated amine, or quaternary salt |

| Reductive Amination | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloroethane | Room Temperature | N-Benzyl-2-(trityloxy)ethanamine |

| Reductive Amination | Acetone | Sodium Cyanoborohydride | Methanol | Slightly acidic pH | N-Isopropyl-2-(trityloxy)ethanamine |

Influence of the Bulky Trityloxy Group on Reaction Stereoselectivity and Regioselectivity

The triphenylmethyl (trityl) group is renowned for its significant steric bulk. This characteristic plays a crucial role in directing the outcome of reactions involving this compound, influencing both stereoselectivity and regioselectivity. The three phenyl rings of the trityl group create a sterically hindered environment around the ether linkage, which can impact the approach of reagents to the nearby amino group. glenresearch.comresearchgate.net

In reactions involving chiral substrates or reagents, the bulky trityloxy group can lead to diastereoselective outcomes. By sterically shielding one face of the molecule, the trityl group can favor the approach of a reagent from the less hindered direction, leading to the preferential formation of one diastereomer over another. umaine.edursc.org For instance, in the reaction of this compound with a chiral aldehyde during reductive amination, the trityl group could influence the facial selectivity of the nucleophilic attack on the iminium ion intermediate.

Furthermore, in molecules containing multiple reactive sites, the steric hindrance of the trityloxy group can govern regioselectivity . For example, in a diamine where one amino group is in proximity to the trityloxy moiety, acylation or alkylation may preferentially occur at the less sterically encumbered amino group. This allows for the selective functionalization of multifunctional compounds.

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the factors governing the reactivity of this compound, theoretical and computational methods have been employed. These studies provide valuable insights into reaction mechanisms at a molecular level, complementing experimental observations.

Elucidation of Transition States and Intermediates

Computational chemistry allows for the detailed examination of reaction pathways, including the characterization of high-energy transition states and transient intermediates that are often difficult or impossible to observe experimentally. mit.eduresearchgate.net For the reactions of this compound, computational models can be used to map out the potential energy surface for acylation and alkylation reactions.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, researchers can elucidate the step-by-step mechanism of a reaction. researchgate.net For example, in the acylation of this compound, computational studies can model the initial nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to form the amide product and a leaving group. These models can also predict the activation energies associated with each step, providing a quantitative measure of the reaction kinetics.

Quantum Chemical Calculations on Trityl-Amine Systems

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and properties of molecules like this compound. mdpi.comresearchgate.netresearchgate.net These calculations can quantify the steric and electronic effects of the trityloxy group on the reactivity of the amine.

DFT studies can be used to calculate various molecular properties, including:

Electron density distribution: To identify the nucleophilic and electrophilic sites within the molecule.

Frontier molecular orbital (HOMO-LUMO) energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the nucleophilicity of the amine, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its susceptibility to electrophilic attack.

Steric parameters: Computational methods can quantify the steric bulk of the trityl group and its influence on the accessibility of the lone pair of the nitrogen atom. acs.org

By analyzing these properties, quantum chemical calculations can help to rationalize the observed reactivity patterns and predict the outcome of new reactions involving this compound and related trityl-protected amines.

Applications of 2 Trityloxy Ethanamine As a Key Intermediate in Complex Molecule Synthesis

Integration into Advanced Organic Synthesis Pathways

The strategic incorporation of 2-(Trityloxy)ethanamine into multi-step synthetic routes is a testament to its utility. The compound provides an ethanolamine (B43304) backbone, a common structural motif in many biologically active molecules. The differential protection of its two functional groups—the amine as a trityl ether and the free hydroxyl—is the key to its role as a linchpin in complex syntheses, allowing for precise control over the sequence of bond-forming events.

In the realm of peptide chemistry, the modification of peptides to enhance their therapeutic properties is of paramount importance. This compound is an invaluable building block for introducing an aminoethoxy linker, often used to conjugate other molecules, such as lipids, to a peptide chain. The synthesis of lipidated peptides, which show improved cell membrane permeability and protein-protein interaction capabilities, often requires protecting groups that can be removed under very mild conditions to avoid cleaving the sensitive lipid moieties. gla.ac.ukresearchgate.net

The trityl group is ideal for this purpose due to its acid lability. researchgate.net It can be selectively cleaved under mild acidic conditions that leave other sensitive protecting groups and the final lipidated structure intact. researchgate.net For instance, the free hydroxyl group of this compound can be attached to a peptide's C-terminus or a side chain. Subsequently, the trityl group can be removed to expose the primary amine, which is then acylated with a fatty acid to form the final lipidated conjugate. This controlled, stepwise approach is crucial for the successful synthesis of these complex biomolecules. organic-chemistry.orgnih.gov

| Protecting Group | Cleavage Reagent | Scavenger/Additive | Reference |

|---|---|---|---|

| Methoxytrityl (Mmt) | 1% TFA in Dichloromethane | Triethylsilane | researchgate.net |

| Methyltrityl (Mtt) | 1% TFA in Dichloromethane | Triethylsilane | researchgate.net |

| Trityl (Trt) | Acetic Acid / Formic Acid | Not specified | |

| Boc | TMS Triflate | Lutidine | researchgate.net |

The synthesis of macrocycles and heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in many natural products and pharmaceuticals. mdpi.comnih.gov this compound is an excellent bifunctional linker for constructing such ring systems. Its two reactive ends, separated by a flexible ethylene spacer, can be used to bridge two reactive sites on a precursor molecule to form a macrocycle.

The synthetic strategy typically involves reacting the hydroxyl group of this compound first, for example, via an etherification or esterification reaction. After building the rest of the linear precursor, the trityl group is selectively removed, exposing the primary amine. This newly freed amine can then undergo an intramolecular reaction, such as an amidation or reductive amination, to close the ring and form the final macrocyclic or heterocyclic product. nih.gov Research has demonstrated the use of trityl-protected amines in the diversity-based synthesis of nitrogen heterocycles, such as 6- and 7-membered cyclic imines, highlighting the utility of this protecting group strategy in building complex ring structures. gla.ac.uk

Natural products provide the inspiration for a vast number of therapeutic agents. nih.gov The synthesis of natural product analogs—molecules that retain the core structure of the natural product but have modified peripheral groups—is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com Many bioactive natural products contain amino alcohol substructures. mdpi.com

This compound serves as a valuable synthon for introducing the ethanolamine moiety (-O-CH2-CH2-NH2) during the total synthesis of these analogs. By incorporating this building block, chemists can efficiently install this common structural feature with the amine functionality safely masked until a later stage in the synthesis. This approach allows for modifications elsewhere in the molecule without the risk of side reactions involving the highly nucleophilic amine. Once the core of the analog is assembled, the trityl group is easily removed to yield the final product or an intermediate ready for further functionalization at the amine. nih.gov This strategy is a part of the broader effort to derivatize natural molecules to produce optimized, semi-synthetic analogs. mdpi.com

Design and Synthesis of Functionalized Organic Building Blocks Utilizing this compound

Beyond its direct use in complex syntheses, this compound is itself a parent compound for the creation of more elaborate functionalized organic building blocks. nih.gov Its available hydroxyl group can be readily transformed into a variety of other functional groups, expanding its synthetic utility.

For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group (like a tosylate or mesylate) for nucleophilic substitution, or used to initiate the polymerization of monomers like caprolactone. The resulting molecules are new, trifunctional building blocks where one terminus has the trityl-protected amine, the other has the newly installed functionality, and the core structure is the stable ethylene glycol diether backbone. These derived building blocks can then be used in convergent syntheses to rapidly assemble complex target molecules.

| Derived Building Block | Potential Synthetic Transformation | Resulting Functional Group | Application |

|---|---|---|---|

| 2-(Trityloxy)ethyl tosylate | Nucleophilic substitution | -OTs (good leaving group) | Alkylation of nucleophiles |

| 2-(Trityloxy)acetaldehyde | Oxidation (e.g., Swern, Dess-Martin) | -CHO (Aldehyde) | Reductive amination, Wittig reaction |

| 2-(Trityloxy)acetic acid | Oxidation (e.g., Jones, TEMPO) | -COOH (Carboxylic Acid) | Amide coupling, esterification |

| Polymer initiator | Ring-opening polymerization | -O-(Polymer) | Synthesis of block copolymers |

Development of Conjugation and Immobilization Strategies

The principles of conjugation and immobilization are central to many modern biochemical and materials science applications, from creating antibody-drug conjugates to developing solid-phase catalysts. The trityl group of this compound is particularly well-suited for immobilization strategies on solid supports.

For instance, the trityl group can facilitate the noncovalent, hydrophobic attachment of the molecule to surfaces like tritylated agarose. This method is exceptionally mild and allows for the immobilization of a wide range of molecules under conditions that preserve their function. Alternatively, the compound can be anchored to a solid support, such as 2-chlorotrityl chloride resin, a common resin in solid-phase peptide synthesis. In this scenario, the hydroxyl group of this compound would react with the resin, covalently immobilizing the molecule while leaving the trityl-protected amine available for subsequent synthetic steps. After the synthesis is complete on the solid support, the final product can be cleaved from the resin by treating it with a dilute acid, a reaction that often simultaneously removes the trityl protecting group. This dual role of the trityl linker—both as an anchor and a protecting group—makes it a highly efficient tool in solid-phase organic synthesis.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Synthetic Studies

Spectroscopic analysis is fundamental to confirming the successful synthesis of 2-(Trityloxy)ethanamine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structural determination.

¹H NMR: In the proton NMR spectrum, the presence of the trityl group is confirmed by a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm, integrating to 15 protons. rsc.org The protons of the ethylamine (B1201723) backbone are also distinct. The methylene (B1212753) group adjacent to the trityl-protected oxygen (-CH₂-OTr) is deshielded by the electronegative oxygen and appears as a triplet in the 3.4-4.5 ppm range. rsc.orgethz.chacs.org The methylene group adjacent to the amine (-CH₂-NH₂) would be expected further upfield. The disappearance of the hydroxyl proton from the starting ethanolamine (B43304) is a key indicator of a successful O-tritylation reaction.

¹³C NMR: The carbon spectrum provides complementary information. The carbons of the three phenyl rings of the trityl group produce characteristic signals in the aromatic region (approx. 127-145 ppm). The carbon atom to which the three phenyl groups are attached (the quaternary carbon) gives a distinct signal around 86 ppm. nih.gov The carbons of the ethyl group attached to the ether oxygen also show a downfield shift, typically appearing in the 50-80 ppm range. ethz.chacs.org

Infrared (IR) Spectroscopy is used to identify functional groups present in the molecule. The successful formation of the trityl ether is confirmed by the appearance of a strong C-O single-bond stretching absorption in the 1050 to 1150 cm⁻¹ range. rsc.orgethz.chacs.org Equally important is the disappearance of the broad O-H stretching band (typically around 3300-3400 cm⁻¹) from the starting ethanolamine, which indicates that the hydroxyl group has been successfully protected. youtube.com The N-H stretching vibration of the primary amine group would still be present, typically as a medium-intensity peak around 3300-3500 cm⁻¹.

Mass Spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the compound's molecular weight. acs.orgnih.gov A characteristic and often dominant feature in the mass spectrum of trityl-protected compounds is the fragmentation of the C-O bond to produce the highly stable triphenylmethyl (trityl) cation, which gives a strong signal at a mass-to-charge ratio (m/z) of 243. osti.govresearchgate.net

| Technique | Expected Signal / Peak | Interpretation |

|---|---|---|

| ¹H NMR | ~ 7.2-7.5 ppm (multiplet, 15H) ~ 3.4-4.5 ppm (triplet, 2H) ~ 2.8-3.0 ppm (triplet, 2H) | Aromatic protons of the trityl group Methylene protons adjacent to ether oxygen (-O-CH₂-) Methylene protons adjacent to amine (-CH₂-NH₂) |

| ¹³C NMR | ~ 127-145 ppm ~ 86 ppm ~ 60-75 ppm ~ 40-50 ppm | Aromatic carbons of the trityl group Quaternary carbon of the trityl group (C(Ph)₃) Carbon adjacent to ether oxygen (-O-CH₂-) Carbon adjacent to amine (-CH₂-NH₂) |

| IR Spectroscopy | ~ 3300-3500 cm⁻¹ (medium) ~ 2850-2960 cm⁻¹ (medium) ~ 1050-1150 cm⁻¹ (strong) Absence of broad peak at ~3300-3400 cm⁻¹ | N-H stretch of the primary amine C-H stretch of alkyl groups C-O stretch of the ether Confirms absence of O-H group |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 304.17 Fragment at m/z 243.12 | Protonated molecular ion for C₂₁H₂₁NO Stable trityl cation [C(Ph)₃]⁺ |

Chromatographic Methods for Purification and Isolation of Synthetic Intermediates

Chromatography is indispensable for the purification of this compound from the reaction mixture, which may contain unreacted ethanolamine, the N-tritylated isomer, and triphenylcarbinol (trityl alcohol) as a byproduct. The significant difference in polarity between the product and impurities allows for effective separation.

Flash Column Chromatography on silica (B1680970) gel is a standard and effective method for purification. magritek.com The introduction of the large, lipophilic trityl group makes this compound significantly less polar than the highly polar ethanolamine starting material. Therefore, the product will have a higher retention factor (Rf) and elute much faster from the column. A typical mobile phase would be a gradient of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. magritek.com Because the target molecule contains a basic amine, which can interact with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, the silica gel can be deactivated with triethylamine (B128534), or a small percentage of triethylamine (~1%) can be added to the eluent to ensure sharp, well-defined peaks. acs.orgresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique particularly useful for final purification and for separating the target O-trityl isomer from the N-trityl isomer. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. osti.govmt.com The nonpolar trityl group causes the product to be strongly retained on the column, a principle widely used in "trityl-on" purification strategies. rsc.orgyoutube.com Unreacted starting materials and more polar byproducts will elute first, followed by the desired product as the percentage of the organic solvent in the mobile phase is increased. This method offers excellent separation of closely related isomers and is ideal for obtaining high-purity material. nih.gov

| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel (often with 1% Et₃N) | Hexane/Ethyl Acetate gradient | Separation based on polarity. The less polar trityl ether elutes before the highly polar ethanolamine. |

| Reversed-Phase HPLC | C18-bonded silica | Water/Acetonitrile gradient (often with 0.1% TFA or an amine buffer) | Separation based on hydrophobicity. The highly nonpolar trityl ether is strongly retained and elutes late. |

In-situ Reaction Monitoring Techniques in Tritylation and Deprotection Processes

Monitoring chemical reactions in real-time provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and determining optimal endpoint conditions. magritek.commpg.de Techniques such as in-situ spectroscopy and mass spectrometry are powerful tools for studying the dynamics of both the formation (tritylation) and cleavage (deprotection) of this compound.

Kinetic studies require methods that can quantitatively measure the concentration of reactants and products over time without disturbing the reaction.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy , often utilizing an attenuated total reflectance (ATR) probe (e.g., ReactIR), allows for the continuous monitoring of key functional groups directly in the reaction vessel. youtube.commt.com For the tritylation of ethanolamine, the reaction progress can be tracked by monitoring the decrease in the intensity of the O-H stretching band of the reactant and the simultaneous increase in the C-O stretching band of the ether product. youtube.com Conversely, during acidic deprotection, the reappearance of the O-H band and disappearance of the C-O ether band can be followed. This data allows for the generation of concentration-time profiles, from which reaction rates and kinetic parameters can be calculated. researchgate.net

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy , including flow-NMR setups, offers a highly specific method for reaction monitoring. rsc.orgmagritek.com By pumping the reaction mixture through an NMR spectrometer, spectra can be acquired at regular intervals. magritek.com The progress of the tritylation can be quantified by integrating the signals corresponding to the methylene protons of the reactant (e.g., -CH₂-OH) and product (-CH₂-OTr), which have distinct chemical shifts. This technique provides unambiguous structural information on all species in the reaction mixture, making it ideal for identifying intermediates or byproducts and understanding complex reaction mechanisms. mpg.de

Mass spectrometry, particularly when coupled with soft ionization techniques, is a highly sensitive tool for real-time reaction monitoring.

Online Electrospray Ionization-Mass Spectrometry (ESI-MS) enables the direct sampling of a reaction mixture into the mass spectrometer. acs.org A small aliquot of the reaction is continuously infused into the ESI source, where ions are generated in the gas phase and analyzed. uvic.ca This method can track the reaction by monitoring the ion currents corresponding to the protonated reactant [M+H]⁺ and product [M+H]⁺. nih.gov The high sensitivity of MS allows for the detection of low-concentration intermediates and byproducts that might be missed by other techniques. acs.org Because ESI is compatible with a wide range of solvents used in organic synthesis, it is a versatile tool for online monitoring. uvic.ca For quantitative studies, techniques like Selected Reaction Monitoring (SRM) can be employed, where a specific precursor ion is selected and its characteristic fragment ions are monitored, providing exceptional selectivity and sensitivity for kinetic analysis. researchgate.net

Future Directions in Research on 2 Trityloxy Ethanamine and Trityl Protected Amine Systems

Development of Novel Trityl-Based Protecting Groups with Tunable Lability and Selectivity

The classical trityl group offers a specific level of acid sensitivity. A significant area of future research is the rational design of new trityl-based protecting groups with finely-tuned properties to suit a wider array of synthetic challenges. The goal is to create a toolbox of trityl analogues whose stability can be precisely controlled.

Electronic Tuning: The lability of the trityl group is intrinsically linked to the stability of the trityl cation intermediate formed during cleavage. By adding electron-donating or electron-withdrawing substituents to the phenyl rings, researchers can modulate this stability. For instance, the addition of electron-donating p-methoxy groups increases the rate of acidic deprotection. total-synthesis.com This principle allows for the creation of a spectrum of protecting groups with varying acid sensitivities.

| Protecting Group | Abbreviation | Relative Deprotection Time (80% Acetic Acid, RT) |

|---|---|---|

| Trityl | Tr | 48 hours |

| Mono-methoxy-trityl | MMTr | 2 hours |

| Di-methoxy-trityl | DMTr | 15 minutes |

| Tri-methoxy-trityl | TMTr | 1 minute |

Photolabile Trityl Groups: An exciting development is the creation of photolabile trityl groups (PPGs). acs.orgnih.gov These groups are stable to acidic and basic conditions but can be removed by irradiation with light, often sunlight, offering an orthogonal deprotection strategy. nih.gov This is achieved by incorporating specific substituents, such as m-dimethylamino groups, which are crucial for high photochemical deprotection efficiency. acs.orgnih.gov This approach avoids the use of harsh chemical reagents, enhancing compatibility with sensitive substrates.

Novel Scaffolds: Research is also moving beyond simple phenyl ring substitutions. New trityl-type protecting groups have been prepared from precursors like 1-bromonaphthalene and 4-methoxy substituted benzophenones. acgpubs.org These novel groups demonstrate selective protection capabilities for amine, sulfur, and hydroxyl groups and can be cleaved under mild aqueous acidic conditions. acgpubs.org Such diversification of the trityl scaffold provides new tools with unique steric and electronic properties.

Catalytic Approaches for Enhanced Efficiency in Tritylation and Deprotection

Traditional methods for the introduction (tritylation) and removal (deprotection) of trityl groups often require stoichiometric reagents and harsh conditions. Future research is heavily focused on developing catalytic methods to improve the efficiency, selectivity, and environmental footprint of these transformations.

Lewis and Brønsted Acid Catalysis: While acids are the conventional reagents for detritylation, their use in catalytic amounts is a key area of refinement. Lewis acids like BF₃·OEt₂, ZnBr₂, and MgBr₂ can effectively catalyze the cleavage of trityl ethers. total-synthesis.com Similarly, metal acid catalysis, for example using mercury salts (HgX₂), coupled with a reducing agent like sodium borohydride, provides a room-temperature deprotection method. nih.govacs.orgresearchgate.net This combination allows for selective deprotection; for instance, Brønsted acids tend to cleave N- and O-trityl bonds while leaving S-trityl groups intact, whereas mercury salt-based catalysis can achieve the opposite selectivity. acs.org

Recyclable Catalysts: A significant step towards sustainable chemistry is the use of recyclable catalysts. Recyclable Lewis acid-based ionic liquids, such as EMIM·AlCl₄, have been shown to be excellent catalysts for the tritylation of alcohols. nih.govacs.org This method is fast, requires only a small amount of catalyst (e.g., 5 mol %), and is compatible with other protecting groups like Fmoc. nih.govacs.org The ionic liquid catalyst can be recovered and reused for several cycles with minimal loss of activity. acs.org

| Catalyst | Tritylating Agent | Solvent | Time | Yield |

|---|---|---|---|---|

| EMIM·AlCl₄ (5 mol %) | Tr-OH | DCM | 10 min | 96% |

| EMIM·AlCl₄ (5 mol %) | Tr-OH | Acetonitrile (B52724) | 10 min | 95% |

| None | Tr-OH | DCM | 24 h | No Reaction |

| EMIM·AlCl₄ (5 mol %) | MMTr-OH | DCM | 15 min | 94% |

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) offers another advanced method for deprotection. This technique uses a phase-transfer agent, like tetrabutylammonium bromide (TBAB), to transfer an acid (e.g., HCl) into a nonpolar organic phase. phasetransfercatalysis.com The dehydrated acid in the organic solvent is significantly more reactive, allowing for the cleavage of labile trityl ethers at ambient temperature. phasetransfercatalysis.com

Integration of 2-(Trityloxy)Ethanamine into Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processing to continuous flow chemistry, which offers superior control, safety, and scalability. researchgate.net Integrating trityl-protected compounds like this compound into these automated platforms is a critical future direction.

Advantages of Flow Synthesis: Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, greater selectivity, and faster reaction times compared to batch methods. nih.govnih.gov For example, an aldol reaction that took 24 hours to reach completion in a batch process was finished in just 20 minutes in a flow system. nih.gov The improved safety profile is particularly important when handling hazardous reagents that may be involved in deprotection or subsequent reaction steps. nih.gov

Applications in Multistep Synthesis: The true power of flow chemistry is realized in multistep synthesis, where intermediates are passed directly from one reactor to another without isolation. nih.gov A trityl-protected amine can be deprotected in one module, and the resulting free amine can be immediately used in a subsequent coupling reaction in the next module. The selective deprotection of a trityl group on a carbohydrate using a microreactor has been shown to inhibit the migration of a neighboring acetyl group, a common side reaction in batch processing. researchgate.net Photolabile protecting groups are particularly well-suited for flow chemistry, as light irradiation can be precisely controlled within the narrow channels of a flow reactor. researchgate.net

Automation and Machine Learning: The combination of flow chemistry with automation and machine learning is poised to revolutionize synthesis. researchgate.netrsc.org Automated platforms can perform high-throughput screening of reaction conditions to rapidly identify the optimal parameters for tritylation or deprotection. Machine learning algorithms can then use this data to direct future experiments, accelerating the development of robust synthetic protocols for complex molecules. researchgate.net

Exploration of Bio-orthogonal Reactions with Trityl-Protected Amines

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com While the trityl group itself is not a bio-orthogonal handle, its integration with bio-orthogonal strategies represents a novel research frontier. The core idea is to use the trityl group as a "caged" protecting group that, upon cleavage, reveals a functional group for a subsequent bio-orthogonal reaction.

Principles of Bio-orthogonal Chemistry: To be considered bio-orthogonal, a reaction must be highly selective, biocompatible, and have fast kinetics at low concentrations. website-files.com Prominent examples of bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation. springernature.comnih.gov

| Reaction | Reacting Groups | Key Features |

|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | First bio-orthogonal reaction; forms a stable amide bond. |

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | Copper-catalyzed, very high yielding and selective. |

| SPAAC (Copper-Free Click) | Azide + Strained Cyclooctyne | Avoids cytotoxic copper catalyst; suitable for live-cell imaging. |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast kinetics; inverse electron-demand Diels-Alder reaction. |

Potential Integration Strategies: A future research direction involves designing trityl-protected molecules that can be selectively deprotected within a biological environment to unmask a reactive amine. This newly freed amine could then be targeted by a probe containing a complementary functional group (e.g., an activated ester) for labeling or conjugation. A more advanced concept is to develop trityl analogues that are cleaved by a specific biological trigger, such as an enzyme or a change in pH within a particular cellular compartment. This would allow for the spatially and temporally controlled release of a reactive species for bio-orthogonal chemistry.

Computational Design of Trityl-Based Reagents for Stereoselective Transformations

The steric bulk of the trityl group is one of its defining features. Future research will increasingly leverage computational chemistry to design novel trityl-based reagents that can actively control the stereochemical outcome of reactions.

Predictive Modeling: Before embarking on complex and time-consuming laboratory synthesis, computational methods like Density Functional Theory (DFT) can be used to predict the properties and reactivity of new trityl derivatives. mit.edu These models can calculate the energies of different reaction pathways and transition states, allowing chemists to forecast which stereoisomer is likely to be the major product. This in silico screening can guide the design of reagents with optimized steric and electronic properties for a desired stereoselective transformation. mit.edu

Design of Chiral Reagents: While the parent trityl group is achiral, it is possible to design chiral variants that can act as stereodirecting groups. Computational modeling can help design these complex three-dimensional structures and predict how they will interact with a substrate to favor the formation of one enantiomer over another. This approach is part of a broader strategy in catalysis to develop a toolbox of catalysts that can produce any desired stereoisomer of a product. chemrxiv.org

Understanding Fundamental Properties: Computational studies are also crucial for understanding the fundamental electronic structure of trityl systems, such as trityl radicals, which are important in materials science and as spin labels for EPR spectroscopy. acs.orgnih.gov By modeling how steric and electronic factors influence properties like luminescence, researchers can design new trityl-based materials for optoelectronic applications. acs.org This fundamental understanding feeds back into the rational design of better protecting groups and stereodirecting reagents.

Q & A

Q. What are the common synthetic routes for 2-(Trityloxy)Ethanamine, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, trityl chloride may react with ethanolamine derivatives under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C for exothermic steps), using catalysts like triethylamine to neutralize HCl byproducts, and employing inert atmospheres to prevent hydrolysis of the trityl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation requires a combination of techniques:

- NMR : H and C NMR to identify characteristic peaks (e.g., trityl aromatic protons at 7.2–7.4 ppm and ethanamine CH groups near 3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELX software (via SHELXL) refines atomic positions and bond lengths, ensuring stereochemical accuracy .

Q. What purification methods are recommended for this compound, and how does its stability affect storage?

Due to the hydrolytic sensitivity of the trityl group, purification via flash chromatography under anhydrous conditions is critical. Post-synthesis, store the compound at –20°C in airtight, amber vials with desiccants. Avoid prolonged exposure to light, moisture, or acidic/basic environments to prevent decomposition .

Q. What are the primary chemical reactions involving 2-(Trityloxy)Ehanamine?

Key reactions include:

- Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the trityl group to yield ethanolamine derivatives.

- Substitution : The amine group undergoes alkylation or acylation for functionalization.

- Oxidation : Controlled oxidation of the ethanamine moiety generates nitriles or ketones, useful in further derivatization .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap/water. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Consult SDS for hazard statements (e.g., H315, H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomer formation. Strategies include:

Q. What experimental design considerations apply to studying this compound’s biological interactions?

For receptor-binding assays:

- Use radiolabeled (e.g., H) or fluorescently tagged derivatives.

- Perform competitive binding studies with known ligands (e.g., serotonin receptor antagonists) to determine IC values.

- Validate results via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

DFT calculations (e.g., Gaussian 16) model transition states and activation energies for reactions like deprotection. Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for accuracy. Compare computed Gibbs free energies with experimental kinetic data to validate mechanisms .

Q. What strategies mitigate side reactions during trityl group deprotection?

Acid-sensitive substrates require mild deprotection:

- Use diluted HCl (0.1–1 M) in dichloromethane at 0°C.

- Monitor reaction progress via TLC to avoid overexposure.

- Quench with weak bases (e.g., NaHCO) immediately post-reaction .

Q. How do structural modifications of this compound influence its physicochemical properties?

- Lipophilicity : Introduce alkyl chains to the amine group (logP increases by ~1.5 units per methyl group).

- Solubility : Add polar substituents (e.g., hydroxyl or glycol chains) to enhance aqueous solubility.

- Stability : Replace trityl with more hydrolytically stable protecting groups (e.g., Boc or Fmoc) for prolonged storage .

Q. Methodological Notes

- Spectral Analysis : Cross-reference NMR data with PubChem entries for analogous ethanamine derivatives .

- Crystallography : Use SHELXL for structure refinement; validate hydrogen bonding networks via Olex2 .

- Safety Compliance : Adhere to ECHA guidelines for handling amine derivatives and hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.